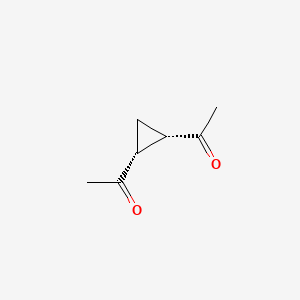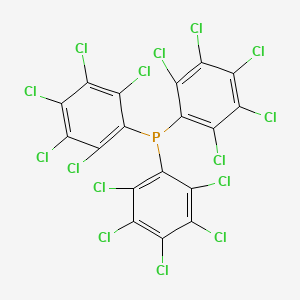
Phosphine, tris(pentachlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tris(pentachlorophenyl)- is an organophosphorus compound characterized by the presence of three pentachlorophenyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine, tris(pentachlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of pentachlorophenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C6Cl5MgBr+PCl3→(C6Cl5)3P+3MgBrCl
Industrial Production Methods: Industrial production of tris(pentachlorophenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine, tris(pentachlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines with lower oxidation states.
Substitution: The pentachlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphine, tris(pentachlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing metal complexes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and as an additive in high-performance materials.
Wirkmechanismus
The mechanism of action of tris(pentachlorophenyl)phosphine involves its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The compound’s molecular targets include transition metals, and its pathways involve the formation of stable metal-phosphine complexes.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentafluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
Comparison: Phosphine, tris(pentachlorophenyl)- is unique due to the presence of highly electronegative chlorine atoms, which significantly influence its electronic properties. Compared to tris(pentafluorophenyl)phosphine, it has a different reactivity profile due to the difference in electronegativity between chlorine and fluorine. The presence of chlorine atoms also affects the compound’s steric properties, making it distinct from other tris(aryl)phosphines.
Eigenschaften
CAS-Nummer |
16716-14-6 |
|---|---|
Molekularformel |
C18Cl15P |
Molekulargewicht |
778.922 |
IUPAC-Name |
tris(2,3,4,5,6-pentachlorophenyl)phosphane |
InChI |
InChI=1S/C18Cl15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI-Schlüssel |
GLKBSPUDZHQIQF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)P(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Synonyme |
Tris(pentachlorophenyl)phosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


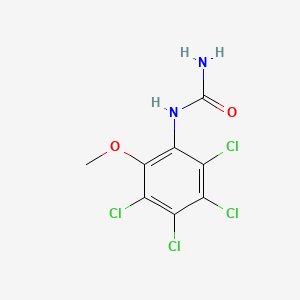

![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
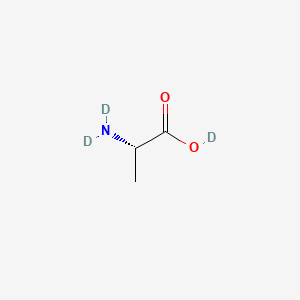

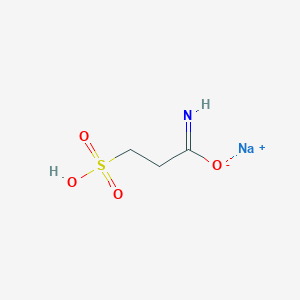
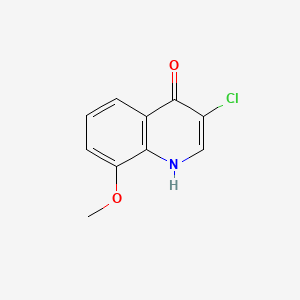
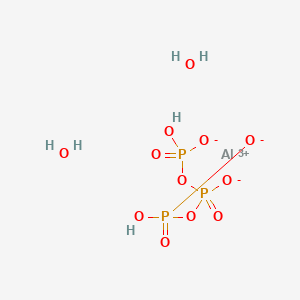
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
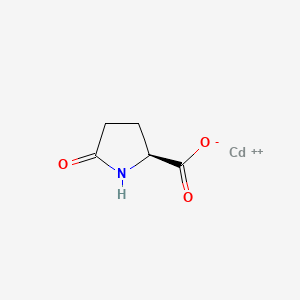
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
